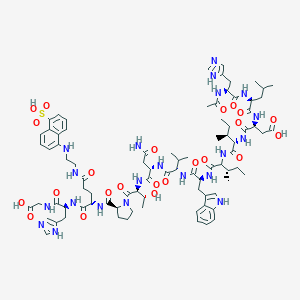
(2R,3S)-2-Amino-3-(benzylthio)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Amino-3-(benzylthio)butanoic acid, also known as ABT, is a non-proteinogenic amino acid that has been extensively studied for its potential therapeutic applications. ABT is a chiral molecule, which means that it exists in two enantiomeric forms. The (2R,3S) enantiomer is the biologically active form and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid is not fully understood. However, it has been shown to act as a cysteine protease inhibitor, which means that it inhibits the activity of enzymes that rely on cysteine residues for their activity. This includes enzymes such as cathepsins and caspases, which are involved in various cellular processes, including apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role as a cysteine protease inhibitor, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3S)-2-Amino-3-(benzylthio)butanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it a useful tool for studying various cellular processes. However, this compound also has some limitations. For example, it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2R,3S)-2-Amino-3-(benzylthio)butanoic acid. One area of interest is the development of this compound-based therapies for cancer and other diseases. Another area of interest is the study of the role of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid can be achieved through various methods, including the reaction of L-cysteine with benzyl bromide, followed by reduction with sodium borohydride. Another method involves the reaction of L-cysteine with benzyl chloride in the presence of triethylamine, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(2R,3S)-2-Amino-3-(benzylthio)butanoic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been shown to have neuroprotective effects and to improve cognitive function. In immunology, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.
Propiedades
IUPAC Name |
(2R,3S)-2-amino-3-benzylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDBFDNFEXIDJQ-WPRPVWTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)SCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)SCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)




![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)


![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)


